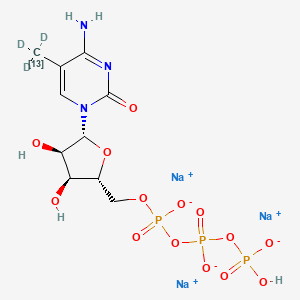
D-myo-Inositol-4,5-diphosphate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a key second messenger produced in cells by PLC-mediated hydrolysis of phosphatidylinositol-4,5-diphosphate. Binding of Ins(1,4,5)P3 to one of several Ins(1,4,5)P3 receptors results in opening of the calcium channels and an increase in intracellular calcium. Ins(4,5)P2 is a metabolite of Ins(1,4,5)P3 that lacks a phosphate at the 1/' position. Ins(4,5)P2 formation has been reported as an intermediate in the metabolism Ins(1,4,5)P3 in GH3 pituitary cells.
Wissenschaftliche Forschungsanwendungen
1. Inhibition of Iron-Gall-Ink Corrosion
D-myo-inositol phosphates, including D-myo-Inositol-4,5-diphosphate sodium salt, have been found to prevent iron-gall-ink decay in cellulose items, showcasing their potential as inhibitors of corrosion in historical and archival materials (Šala et al., 2006).
2. Investigation in Dictyostelium
Research has identified specific diphospho-myo-inositol phosphates in Dictyostelium, aiding in the understanding of cellular processes in this model organism. Such research can elucidate the roles of these compounds in more complex biological systems (Laussmann et al., 1997).
3. Role in Sodium Uptake in Plants
Studies on ice plants have shown that myo-inositol derivatives, including D-myo-Inositol-4,5-diphosphate, play a role in sodium uptake, particularly under salt stress. This has implications for understanding salt tolerance mechanisms in plants (Nelson et al., 1999).
4. Prevention of Dystrophic Calcifications
Dietary myo-inositol hexaphosphate, related to D-myo-Inositol-4,5-diphosphate, has been observed to inhibit the development of dystrophic calcifications in soft tissues. This highlights its potential therapeutic application in preventing calcification-related diseases (Grases et al., 2004).
5. Mineral Binding Properties
Research into inositol phosphates, including D-myo-Inositol-4,5-diphosphate, has revealed their strong binding capacity with mineral elements like Cu2+, Zn2+, and Cd2+. This suggests potential applications in nutritional science and bioavailability studies of minerals (Persson et al., 1998).
6. Synthesis for Biological Studies
The synthesis of D-myo-inositol 1,4,5-triphosphate, closely related to D-myo-Inositol-4,5-diphosphate, has allowed for detailed studies on its biological activity, aiding in the understanding of cellular signaling mechanisms (Reese & Ward, 1987).
7. Structural Clarification in Dictyostelium
Further studies in Dictyostelium have resolved the structures of diphospho-myo-inositol phosphates, advancing knowledge in the field of biochemistry and molecular biology (Laussmann et al., 1996).
8. Exploration in Dermatological Applications
Research into the absorption of myo-inositol hexakisphosphate through the skin has implications for its use in dermatology, including potential roles in skin cancer prevention and treatment of calcinosis cutis (Grases et al., 2005).
9. Cardioprotective Potential
D-myo-inositol-1,4,5-trisphosphate hexasodium, related to D-myo-Inositol-4,5-diphosphate, has been shown to reduce infarct size in rabbit hearts, indicating its potential as a cardioprotective agent (Przyklenk et al., 2005).
Eigenschaften
Molekularformel |
C6H12O12P2 · 2Na |
|---|---|
Molekulargewicht |
384.1 |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2+,3-,4-,5?,6?;;/m0../s1 |
InChI-Schlüssel |
AGYHIHUTKCMLKM-GFRJWRMMSA-L |
SMILES |
O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H](O)[C@H]1O.[Na+].[Na+] |
Synonyme |
Ins(4,5)-P2 (sodium salt); 4,5-IP2 (sodium salt) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




